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Compound of Interest

Compound Name:
6,6-Dimethyl-3-

azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B1589363 Get Quote

An in-depth examination of the properties, synthesis, and application of 1-(4-methoxyphenyl)-7-

oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic

acid and its ethyl ester, pivotal precursors in the manufacturing of the anticoagulant drug

Apixaban.

This technical guide provides a comprehensive overview of two critical intermediates in the

synthesis of Apixaban: the ethyl ester, identified by CAS number 503614-91-3, and its

corresponding carboxylic acid, CAS number 503614-92-4. For researchers, chemists, and

professionals in drug development, a thorough understanding of these precursors is essential

for the efficient and safe production of the final active pharmaceutical ingredient (API). This

document delves into their physicochemical properties, outlines detailed synthetic pathways,

and discusses their crucial role in the production of Apixaban, a widely used direct factor Xa

inhibitor.

Physicochemical Characteristics
A foundational understanding of the physicochemical properties of these intermediates is

paramount for their handling, characterization, and optimization of reaction conditions. The

following tables summarize the key properties of both the ethyl ester and carboxylic acid forms.

Table 1: Physicochemical Properties of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-

1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 503614-91-3)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1589363?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₂₇H₂₈N₄O₅ [1][2]

Molecular Weight 488.54 g/mol [1][2]

Appearance White to Pale Beige Solid [3]

Melting Point 175 - 180 °C [3]

Boiling Point 758.7 ± 60.0 °C (Predicted) [3]

Density 1.34 g/cm³ [3]

Solubility
Chloroform (Slightly), Methanol

(Slightly)
[3]

Topological Polar Surface Area

(TPSA)
93.97 Å² [2]

LogP 2.47 [2]

Table 2: Physicochemical Properties of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-

yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid (CAS: 503614-92-4)

Property Value Source

Molecular Formula C₂₅H₂₄N₄O₅ [4]

Molecular Weight 460.48 g/mol [5][6]

Appearance Light Orange Solid [7]

Solubility Chloroform (Slightly) [7]

Topological Polar Surface Area

(TPSA)
105 Å² [4]

LogP 2.9 [4]

pKa 3.51 ± 0.20 (Predicted) [7]

Synthesis Pathway and Mechanism
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The synthesis of these critical Apixaban intermediates is a multi-step process that requires

careful control of reaction conditions to ensure high yield and purity. A common and effective

method involves the Ullmann condensation reaction.

Synthesis of the Ethyl Ester Intermediate (CAS: 503614-
91-3)
The formation of the ethyl ester intermediate is a key convergent step in the overall synthesis of

Apixaban. The process involves the coupling of two main fragments, a pyrazolo-pyridinone

core and a substituted phenylpiperidone moiety.

Reactants
Ullmann Condensation

Product

Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Copper(I) Iodide (CuI)
Potassium Carbonate (K₂CO₃)

High Temperature

Piperidin-2-one

Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
(CAS: 503614-91-3)

Click to download full resolution via product page

Synthesis of the Apixaban Ethyl Ester Intermediate.

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a powerful tool

for the formation of carbon-nitrogen bonds.[8] In this synthesis, the nitrogen of piperidin-2-one

displaces the iodine atom on the phenyl ring of the pyrazolo-pyridinone core. The reaction is

typically carried out at elevated temperatures in the presence of a copper(I) salt, such as

copper(I) iodide, and a base, commonly potassium carbonate, to neutralize the hydrogen

iodide formed during the reaction.[8] The choice of a high-boiling point solvent is crucial to

achieve the necessary reaction temperature.

Hydrolysis to the Carboxylic Acid Intermediate (CAS:
503614-92-4)
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The ethyl ester is subsequently hydrolyzed to the corresponding carboxylic acid, which is the

immediate precursor to the final amidation step in the synthesis of Apixaban.

Reactant
Base-Catalyzed Hydrolysis

Product

Ethyl Ester Intermediate
(CAS: 503614-91-3)

Aqueous Base (e.g., NaOH or KOH)
Solvent (e.g., Ethanol/Water)

Heat

Carboxylic Acid Intermediate
(CAS: 503614-92-4)

Click to download full resolution via product page

Conversion of the Ethyl Ester to the Carboxylic Acid Intermediate.

This transformation is a standard ester hydrolysis, typically achieved by heating the ethyl ester

in the presence of an aqueous base, such as sodium hydroxide or potassium hydroxide, in a

suitable solvent mixture like ethanol and water. The reaction proceeds through a nucleophilic

acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon

of the ester. Subsequent acidification of the reaction mixture protonates the resulting

carboxylate salt to yield the desired carboxylic acid.

Experimental Protocols
The following are generalized experimental protocols based on common procedures found in

the literature. Researchers should optimize these procedures based on their specific laboratory

conditions and scale.

Protocol for the Synthesis of Ethyl 1-(4-
methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-
yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-
3-carboxylate (CAS: 503614-91-3)

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

reflux condenser, and a nitrogen inlet, add Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-
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oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, piperidin-2-one, copper(I)

iodide, and potassium carbonate.

Solvent Addition: Add a suitable high-boiling point solvent, such as N,N-dimethylformamide

(DMF) or dimethyl sulfoxide (DMSO).

Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-140 °C)

and stir vigorously under a nitrogen atmosphere for several hours (reaction progress can be

monitored by TLC or HPLC).[8]

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with water and extract the product with a suitable organic solvent,

such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as ethyl acetate/hexanes, to afford the pure ethyl ester intermediate as a solid.

Protocol for the Synthesis of 1-(4-methoxyphenyl)-7-
oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-
1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid (CAS:
503614-92-4)

Reaction Setup: In a round-bottom flask, dissolve the ethyl ester intermediate in a mixture of

ethanol and water.

Reagent Addition: Add a solution of sodium hydroxide or potassium hydroxide to the flask.

Reaction Execution: Heat the reaction mixture to reflux and stir for several hours until the

hydrolysis is complete (monitored by TLC or HPLC).

Workup and Isolation: Cool the reaction mixture to room temperature and remove the

ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash

with a water-immiscible organic solvent to remove any unreacted starting material.
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Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify with a dilute

acid (e.g., 1N HCl) to a pH of approximately 3-4. The carboxylic acid product will precipitate

out of the solution.

Purification: Collect the solid product by filtration, wash with cold water, and dry under

vacuum to obtain the pure carboxylic acid intermediate.

Analytical Characterization
The identity and purity of these intermediates are critical and are typically confirmed using a

combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

chemical structure of the intermediates. Certificates of analysis for these compounds often

confirm that the NMR data is consistent with the expected structure.[9]

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight

of the compounds and to support the structural elucidation.[5][10]

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for

assessing the purity of the intermediates and for monitoring the progress of the reactions.[5]

[10]

Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling

these intermediates.

Hazard Identification: The ethyl ester intermediate (CAS: 503614-91-3) is harmful if

swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory

irritation.

Personal Protective Equipment (PPE): It is essential to use appropriate personal protective

equipment, including safety glasses, gloves, and a lab coat, when handling these

compounds. Work should be conducted in a well-ventilated fume hood.
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Storage: These intermediates should be stored in a cool, dry, and well-ventilated area, away

from incompatible materials.

Role in Apixaban Synthesis and Conclusion
The carboxylic acid intermediate (CAS: 503614-92-4) is the final precursor before the formation

of the amide bond in Apixaban. The conversion of the carboxylic acid to the primary amide is

the final step in the synthesis of the Apixaban API.

The efficient and controlled synthesis of these two key intermediates is of paramount

importance for the pharmaceutical industry. A thorough understanding of their properties,

synthetic routes, and analytical characterization allows for the robust and scalable production

of Apixaban, a medication vital for the prevention and treatment of thromboembolic diseases.

The methodologies outlined in this guide provide a framework for researchers and drug

development professionals to navigate the synthesis of these critical molecules, ultimately

contributing to the availability of this life-saving therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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